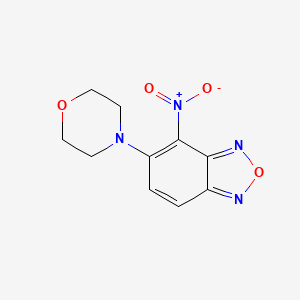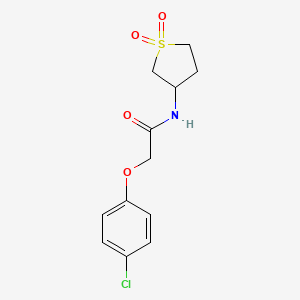![molecular formula C27H28N2OS B4930820 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide, commonly known as ADTA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. ADTA is a thiazole-based compound that is structurally similar to other compounds such as thioflavin T and Congo red.
作用机制
The mechanism of action of ADTA is not fully understood, but it is believed to involve the interaction of the thiazole moiety with the target molecule. In the case of amyloid fibrils, ADTA has been shown to bind selectively to the beta-amyloid peptide and inhibit its aggregation. In the case of cancer cells, ADTA has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
ADTA has been shown to have several biochemical and physiological effects. In vitro studies have shown that ADTA can induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses. In vivo studies have shown that ADTA can reduce tumor growth and improve survival rates in animal models. ADTA has also been shown to have low toxicity and good biocompatibility.
实验室实验的优点和局限性
ADTA has several advantages for lab experiments, including its high purity, low toxicity, and good biocompatibility. However, ADTA is a relatively new compound, and more research is needed to fully understand its properties and potential applications. The synthesis method of ADTA is also complex and requires expertise in organic chemistry.
未来方向
There are several future directions for the research and development of ADTA. One potential direction is the synthesis of ADTA derivatives with improved properties such as increased selectivity and potency. Another direction is the application of ADTA in the development of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of ADTA and its potential applications in medicine and biochemistry.
Conclusion
In conclusion, ADTA is a thiazole-based compound that has gained significant attention in the scientific community for its potential applications in various fields. The synthesis method of ADTA has been optimized, and the compound has been shown to exhibit antitumor, antimicrobial, and antiviral activities. ADTA has several advantages for lab experiments, including its high purity, low toxicity, and good biocompatibility. However, more research is needed to fully understand the properties and potential applications of ADTA.
合成方法
The synthesis of ADTA involves the reaction of 1-adamantylamine with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained after purification and recrystallization. The synthesis method has been reported in several studies, and the purity and yield of the product have been optimized through various methods.
科学研究应用
ADTA has been studied extensively for its potential applications in various fields such as medicine, biochemistry, and material science. In medicine, ADTA has been shown to exhibit antitumor, antimicrobial, and antiviral activities. In biochemistry, ADTA has been used as a fluorescent probe for the detection of amyloid fibrils and has been shown to selectively bind to the beta-amyloid peptide. In material science, ADTA has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.
属性
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c30-25(24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-26-28-23(17-31-26)27-14-18-11-19(15-27)13-20(12-18)16-27/h1-10,17-20,24H,11-16H2,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOKIQDZKJLLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B4930737.png)


![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B4930786.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![N-{4-[({2-[(4-chlorophenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4930815.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)

![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)


![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4930847.png)
